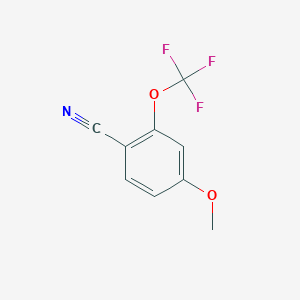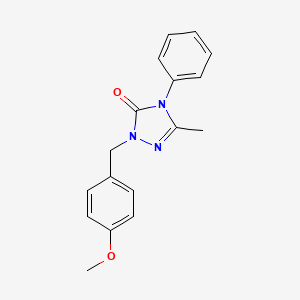
N-(1-(1-(3-fluorofenil)-1H-1,2,3-triazol-4-carbonil)piperidin-4-il)-3-metilbenzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide is a synthetic compound characterized by its unique triazole, piperidine, and benzamide functional groups
Aplicaciones Científicas De Investigación
Chemistry
This compound is used as a building block in the synthesis of larger, more complex molecules. It serves as a versatile intermediate in the creation of heterocyclic compounds.
Biology
Due to its unique structure, N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide is studied for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmaceutical lead compound. It is explored for its interactions with biological targets like enzymes and receptors.
Industry
In industrial applications, the compound is used in the development of novel materials, including polymers and coatings, due to its stable and reactive nature.
Mecanismo De Acción
Target of Action
The compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals and natural products. Piperidine derivatives are known to interact with a variety of biological targets, including G protein-coupled receptors, ion channels, and enzymes .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would be influenced by factors such as its chemical structure, lipophilicity, and molecular size. For instance, the presence of the fluorophenyl and triazole groups might affect its absorption and distribution .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Initial Synthesis: : The preparation typically begins with the synthesis of 1-(3-fluorophenyl)-1H-1,2,3-triazole. This is achieved through a Huisgen cycloaddition reaction between azides and alkynes in the presence of a copper(I) catalyst.
Intermediate Formation: : The triazole compound is then reacted with piperidine to form N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl).
Final Coupling: : Finally, this intermediate is coupled with 3-methylbenzoyl chloride under basic conditions to yield the desired N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide.
Industrial Production Methods
While specific details of industrial production methods may vary, the large-scale synthesis generally mirrors the laboratory methods but with optimizations for yield, cost, and safety. Scaling up involves using more efficient catalysts, higher concentrations of reagents, and optimized reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, where functional groups such as the piperidine ring may be oxidized to form corresponding N-oxides.
Reduction: : Reductive reactions can be employed to modify the triazole or benzamide groups.
Substitution: : The compound can participate in nucleophilic substitution reactions, especially involving the fluorophenyl group.
Common Reagents and Conditions
Oxidation: : KMnO4, H2O2
Reduction: : NaBH4, LiAlH4
Substitution: : Halogenated reagents, strong bases or acids
Major Products
Oxidation: : Formation of N-oxides or hydroxylated derivatives.
Reduction: : Formation of amine or reduced triazole derivatives.
Substitution: : Various substituted derivatives based on the reactive groups involved.
Comparación Con Compuestos Similares
Similar Compounds
N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide
N-(1-(1-(3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide
Uniqueness
Compared to similar compounds, N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide stands out due to the presence of the fluorophenyl group, which can significantly alter its physicochemical properties, binding affinity, and biological activity.
Propiedades
IUPAC Name |
N-[1-[1-(3-fluorophenyl)triazole-4-carbonyl]piperidin-4-yl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN5O2/c1-15-4-2-5-16(12-15)21(29)24-18-8-10-27(11-9-18)22(30)20-14-28(26-25-20)19-7-3-6-17(23)13-19/h2-7,12-14,18H,8-11H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBLRGDEHSVJQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N'-(4-ethylphenyl)-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B2487705.png)
![[1,1'-Biphenyl]-4-yl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2487706.png)


![N'-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N-[(2-methoxyphenyl)methyl]ethanediamide](/img/structure/B2487714.png)

![2-[(E)-2-(4-fluorophenyl)ethenyl]-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2487717.png)


![3-[4-(2-Bromo-5-methoxybenzoyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2487721.png)


![Butyl 4-{[3-(azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate](/img/structure/B2487725.png)
![Benzo[d]thiazol-2-yl(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2487726.png)
